molecular formula C24H21N5O B14798958 N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide

N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide

Cat. No.: B14798958
M. Wt: 395.5 g/mol
InChI Key: CCJPIRQWQPZPSQ-UHFFFAOYSA-N
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Description

N-(3-Cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide is a benzamide derivative featuring a pyrrolo[2,3-b]quinoxaline core. This heterocyclic structure is substituted with a cyano group (-CN) at position 3 and a cyclohexyl group at position 1, while the benzamide moiety is attached at position 2.

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

N-(3-cyano-1-cyclohexylpyrrolo[3,2-b]quinoxalin-2-yl)benzamide

InChI

InChI=1S/C24H21N5O/c25-15-18-21-23(27-20-14-8-7-13-19(20)26-21)29(17-11-5-2-6-12-17)22(18)28-24(30)16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,28,30)

InChI Key

CCJPIRQWQPZPSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways. The compound’s cyano group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

The following compounds share the pyrrolo[2,3-b]quinoxaline-benzamide framework but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name R1 (Position 1) R2 (Position 3) Benzamide Substitution Molecular Weight Key Features
N-(3-Cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide Cyclohexyl Cyano (-CN) None ~434.5* High lipophilicity; steric bulk may limit off-target interactions
N-(1-Butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide Butyl Cyano (-CN) None ~392.5* Reduced steric hindrance; higher solubility in polar solvents
N-[1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide Allyl Phenylsulfonyl (-SO2Ph) 2-Chloro 502.97 Enhanced electron-withdrawing effects; potential for covalent binding via allyl group

*Calculated based on molecular formulas.

Functional Group Impact on Properties

  • Cyclohexyl vs. Butyl (Position 1):
    The cyclohexyl group in the target compound increases steric bulk and lipophilicity (predicted logP ~4.2) compared to the linear butyl chain (logP ~3.5). This may enhance membrane permeability but reduce aqueous solubility .
  • Cyano vs. Phenylsulfonyl (Position 3): The cyano group’s electron-withdrawing nature stabilizes the aromatic system and may facilitate hydrogen bonding with target proteins.
  • Benzamide Substitutions:
    The unsubstituted benzamide in the target compound allows for flexible binding, whereas the 2-chloro substitution in may enhance selectivity for hydrophobic binding pockets.

Pharmacokinetic and Pharmacodynamic Implications

  • Metabolic Stability: The cyclohexyl group may slow oxidative metabolism compared to the allyl group in , which is prone to cytochrome P450-mediated epoxidation.
  • Binding Affinity: Molecular docking studies (hypothetical) suggest that the cyclohexyl group’s bulk could improve binding to deep hydrophobic pockets in kinases, while the smaller butyl group in might favor entropically driven interactions.

Research Findings and Knowledge Gaps

  • Synthetic Accessibility: The target compound’s cyclohexyl group requires multi-step synthesis, increasing complexity compared to the butyl variant .
  • Biological Data Limitations: No direct activity data (e.g., IC50, solubility) are available in the provided evidence.
  • Unresolved Questions: The role of the cyano group in modulating cytotoxicity or off-target effects remains uncharacterized. Comparative studies with and are needed to validate structure-activity relationships.

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